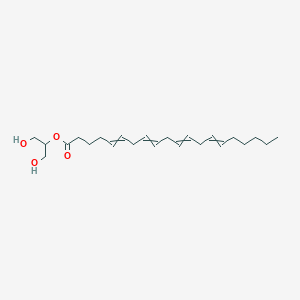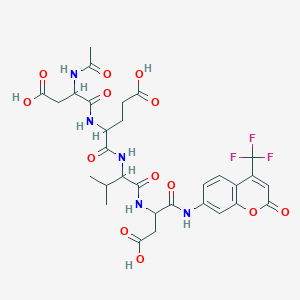
Ozanimod hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ozanimod hydrochloride is a sphingosine 1-phosphate receptor modulator used primarily for the treatment of relapsing forms of multiple sclerosis and moderately to severely active ulcerative colitis . It is an oral small molecule therapy that has shown promising results in clinical trials for both conditions .
Métodos De Preparación
The synthesis of ozanimod hydrochloride involves several steps. One method includes the condensation of a ketone with 2-aminoethanol under Dean-Stark conditions to form an imine, which is then reduced using a chiral ruthenium complex to produce ozanimod. Finally, the compound is converted to its hydrochloride salt using methanolic hydrochloric acid . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Análisis De Reacciones Químicas
Ozanimod hydrochloride undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Ozanimod hydrochloride exerts its effects by modulating sphingosine 1-phosphate receptors, specifically subtypes 1 and 5 . By binding to these receptors, it sequesters lymphocytes in peripheral lymphoid organs, preventing them from migrating to sites of inflammation . This mechanism reduces the immune response and inflammation associated with multiple sclerosis and ulcerative colitis .
Comparación Con Compuestos Similares
Ozanimod hydrochloride is unique among sphingosine 1-phosphate receptor modulators due to its selectivity for receptor subtypes 1 and 5 . Similar compounds include:
Fingolimod: Another sphingosine 1-phosphate receptor modulator, but it is less selective and targets multiple receptor subtypes.
Ozanimod hydrochloride stands out due to its favorable safety profile and efficacy in clinical trials for both multiple sclerosis and ulcerative colitis .
Propiedades
Fórmula molecular |
C23H25ClN4O3 |
|---|---|
Peso molecular |
440.9 g/mol |
Nombre IUPAC |
5-[3-[1-(2-hydroxyethylamino)-2,3-dihydro-1H-inden-4-yl]-1,2,4-oxadiazol-5-yl]-2-propan-2-yloxybenzonitrile;hydrochloride |
InChI |
InChI=1S/C23H24N4O3.ClH/c1-14(2)29-21-9-6-15(12-16(21)13-24)23-26-22(27-30-23)19-5-3-4-18-17(19)7-8-20(18)25-10-11-28;/h3-6,9,12,14,20,25,28H,7-8,10-11H2,1-2H3;1H |
Clave InChI |
HAOOCAKHSFYDBU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CCC(C4=CC=C3)NCCO)C#N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![sodium;2-[[2-hydroxy-1-(3-hydroxyoctyl)-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetate](/img/structure/B15286734.png)












![3-[1-(4-Methylphenyl)sulfonylimidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B15286832.png)
